molecular formula C13H21N3O2 B13289852 Tert-butyl 3-(1H-pyrazol-1-YL)piperidine-1-carboxylate CAS No. 1260665-61-9

Tert-butyl 3-(1H-pyrazol-1-YL)piperidine-1-carboxylate

Cat. No.: B13289852
CAS No.: 1260665-61-9
M. Wt: 251.32 g/mol
InChI Key: YWWZZIFTZXYBOZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting materialThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and biological activity. The presence of the tert-butyl group also adds steric hindrance, affecting its interaction with molecular targets .

Properties

IUPAC Name

tert-butyl 3-pyrazol-1-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-8-4-6-11(10-15)16-9-5-7-14-16/h5,7,9,11H,4,6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWZZIFTZXYBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201144803
Record name 1-Piperidinecarboxylic acid, 3-(1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-61-9
Record name 1-Piperidinecarboxylic acid, 3-(1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260665-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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